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Compound of Interest

Compound Name: (R)-(+)-1-Phenylpropylamine

Cat. No.: B123547

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key spectroscopic data for the chiral
amine (R)-(+)-1-Phenylpropylamine (CAS: 3082-64-2), a significant building block in
pharmaceutical synthesis. The following sections detail its characterization by Nuclear
Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), including data summaries and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of (R)-(+)-1-
Phenylpropylamine. Both *H and 3C NMR provide detailed information about the carbon-
hydrogen framework.

'H NMR Spectroscopy Data

The 'H NMR spectrum provides information on the chemical environment and connectivity of
hydrogen atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for 1-Phenylpropylamine
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Chemical Shift (5,

Number of Protons  Multiplicity Assignment
ppm)
) Aromatic protons
~7.35-7.20 5H Multiplet
(CeHs-)
Benzylic proton (-
~4.11 1H Triplet yiep (
CH(NH2)-)
~1.65 2H Broad Singlet Amine protons (-NHz2)
] Methylene protons (-
~1.60 2H Multiplet
CH2-)
~0.88 3H Triplet Methyl protons (-CHs)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The amine proton
signal is often broad and its chemical shift can vary with concentration and solvent.

3C NMR Spectroscopy Data

The proton-decoupled *3C NMR spectrum reveals the number of chemically distinct carbon
environments.

Table 2: 13C NMR Spectroscopic Data for 1-Phenylpropylamine

Chemical Shift (6, ppm) Assighment

~145.2 Aromatic C (quaternary, C1")
~128.5 Aromatic CH (C3'/C5")
~126.8 Aromatic CH (C4")

~126.3 Aromatic CH (C2'/C6')

~57.9 Benzylic Carbon (-CH(NH-2)-)
~31.2 Methylene Carbon (-CH2-)
~10.8 Methyl Carbon (-CHs)
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Note: Data corresponds to the achiral analogue, 1-phenylpropan-1-amine, as the enantiomer
has an identical spectrum in achiral solvents.[1]

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of (R)-(+)-1-Phenylpropylamine is dissolved
in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is added as an internal reference standard (o =
0.00 ppm).

 Instrumentation: Spectra are acquired on a 400 or 500 MHz NMR spectrometer (e.g., Bruker
Avance series).

e 1H NMR Acquisition: A standard pulse program is used to acquire the *H spectrum. For
confirmation of the amine (-NHz) protons, a D20 shake experiment can be performed; the -
NH:2 signal disappears upon addition of a drop of deuterium oxide.[2]

e 13C NMR Acquisition: The 13C spectrum is typically acquired with proton decoupling to
simplify the spectrum to a series of singlets, one for each unique carbon atom.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,
and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.

IR Spectroscopy Data

The spectrum of (R)-(+)-1-Phenylpropylamine shows characteristic absorptions for a primary
amine with both aromatic and aliphatic C-H bonds.

Table 3: Key IR Absorption Bands for (R)-(+)-1-Phenylpropylamine
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Frequency (cm™?) Intensity Assignment
) N-H symmetric & asymmetric
3360 - 3280 Medium, Sharp (two bands) ) ) )
stretching (primary amine)[2][3]
3080 - 3020 Medium C-H stretching (aromatic)
C-H stretching (aliphatic -CHs,
2960 - 2850 Strong
-CH2-)
1605 - 1580 Medium N-H bending (scissoring)[2][3]
i C=C stretching (in-ring,
1495, 1455 Medium to Strong )
aromatic)
) C-N stretching (aliphatic
1250 - 1020 Medium ]
amine)[2][3]
C-H out-of-plane bending
760, 700 Strong )
(monosubstituted benzene)
910 - 665 Strong, Broad N-H wagging[3]

Experimental Protocol: IR Spectroscopy

The spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory,
which is ideal for liquid samples.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27 FT-IR, equipped with a DuraSamplIR Il ATR accessory is used.[4]

o Sample Application: A single drop of neat (undiluted) (R)-(+)-1-Phenylpropylamine liquid is
placed directly onto the ATR crystal.[4]

e Spectrum Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400
cm~1, A background spectrum of the clean, empty ATR crystal is recorded first and
automatically subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the final
spectrum of transmittance or absorbance versus wavenumber (cm™1).
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification and structural confirmation. The molecular weight of
CoHi3N is 135.21 g/mol .[4]

Mass Spectrometry Data

The fragmentation of (R)-(+)-1-Phenylpropylamine is dominated by cleavage of the carbon-
carbon bond adjacent to the nitrogen atom (a-cleavage), which leads to a stable, resonance-
stabilized cation.

Table 4: Major Fragment lons in the Mass Spectrum of 1-Phenylpropylamine

m/z (Mass-to-Charge

. Relative Intensity (%) Proposed Fragment lon

Ratio)

[CaH13N]*" (Molecular lon,
135 ~10 M)

[CsH10N]* (Base Peak, from a-
106 100

cleavage, loss of *C2Hs)
77 ~25 [CeHs]* (Phenyl cation)

CaHs]* (Fragment from phenyl
1 i [CaHs]* (Frag pheny

ring)

Experimental Protocol: Mass Spectrometry

o Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for
separation from any impurities. A dilute solution of the amine in a volatile organic solvent
(e.g., methanol or dichloromethane) is injected into the GC.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (EI) is the most common method, where the molecules are
bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation.
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e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

+ Detection: A detector records the abundance of each ion, and the data is plotted as a mass
spectrum, showing relative intensity versus m/z. The presence of a single nitrogen atom
results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data for (R)-(+)-1-Phenylpropylamine.
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Spectroscopic Characterization Workflow
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Caption: Workflow for Spectroscopic Analysis of (R)-(+)-1-Phenylpropylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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